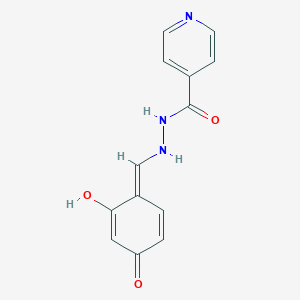
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is a Schiff base compound synthesized from isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is typically synthesized through a condensation reaction between isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde in ethanol. The reaction is carried out under reflux conditions, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction leads to changes in the compound’s electronic structure, resulting in detectable colorimetric and fluorescent signals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinoyl hydrazones: These compounds share a similar hydrazone functional group and are used in various applications, including antimycobacterial activity.
Schiff bases derived from other aldehydes: Similar Schiff bases can be synthesized using different aldehydes, leading to compounds with varying properties and applications.
Uniqueness
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is unique due to its high selectivity and sensitivity towards specific metal ions, such as copper and aluminum. This makes it an excellent candidate for use in chemosensors and other detection methods .
Propriétés
Numéro CAS |
3477-69-8 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
N-[(2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-10(12(18)7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,17-18H,(H,16,19) |
Clé InChI |
CKBWTRSIUARPEC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
SMILES isomérique |
C1=C/C(=C\NNC(=O)C2=CC=NC=C2)/C(=CC1=O)O |
SMILES canonique |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















